Product packaging for {[3-(3-Aminopropoxy)propoxy]methyl}benzene(Cat. No.:)

{[3-(3-Aminopropoxy)propoxy]methyl}benzene

Cat. No.: B13503557
M. Wt: 223.31 g/mol
InChI Key: BDJLVNYVAIYYHC-UHFFFAOYSA-N
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Description

Overview of Benzyl (B1604629) Ethers as Synthetic Scaffolds

Benzyl ethers are a cornerstone of synthetic organic chemistry, primarily valued for their role as protecting groups for alcohols. organic-chemistry.orgyoutube.com The benzyl group can be readily introduced under various conditions, such as the Williamson ether synthesis, by reacting an alcohol with a benzyl halide. organic-chemistry.orgyoutube.com This reaction is highly efficient and proceeds via an SN2 mechanism. youtube.com

The stability of the benzyl ether linkage under a wide range of reaction conditions (acidic, basic, oxidative, and reductive) makes it a robust scaffold in multi-step syntheses. A key advantage of the benzyl ether is its selective removal. The C-O bond can be cleaved under mild conditions through catalytic hydrogenation (hydrogenolysis), typically using hydrogen gas and a palladium-on-carbon catalyst, which regenerates the alcohol and produces toluene (B28343) as a byproduct. youtube.com This specific method of deprotection allows chemists to unmask a hydroxyl group without disturbing other functional groups in the molecule, a critical feature for the synthesis of complex natural products and pharmaceuticals. youtube.com Beyond their use as protecting groups, the aromatic ring of the benzyl moiety offers a site for further functionalization, allowing these structures to serve as versatile scaffolds for building more complex molecular architectures.

Significance of Propoxy and Aminopropoxy Linkers in Molecular Design

The propoxy (-O-CH₂CH₂CH₂-) and aminopropoxy (-O-CH₂CH₂CH₂-NH₂) linkers are particularly significant. The three-carbon chain provides a degree of conformational flexibility, allowing the connected molecular fragments to adopt optimal orientations for biological interactions. This flexibility is a key attribute in the design of linkers for applications such as antibody-drug conjugates (ADCs), where the linker must not interfere with the antibody's binding but must allow the payload to be released at the target site. nih.gov

The inclusion of an ether oxygen and a terminal amine group, as seen in the aminopropoxy linker, introduces polarity and hydrogen bonding capabilities. The primary amine is a versatile functional handle; it can act as a nucleophile, a base, or a point of attachment for other moieties, such as targeting ligands, fluorophores, or therapeutic agents. For instance, molecules containing a 3-aminopropoxy group have been investigated for their potential as acetylcholinesterase inhibitors in the context of Alzheimer's disease research. nih.gov

Contextualization of {[3-(3-Aminopropoxy)propoxy]methyl}benzene within Advanced Organic Chemistry Research

Its architecture suggests its potential as a specialized building block or intermediate in the synthesis of more elaborate molecules. The benzyl ether portion can serve as a protected alcohol, while the terminal primary amine provides a reactive site for conjugation or further synthetic elaboration. This dual functionality makes it a candidate for use in constructing targeted drug delivery systems, where a therapeutic agent could be attached to the amine, and the entire molecule could be linked to a larger biological scaffold. The diether propoxy chain imparts significant flexibility and hydrophilicity, which could be leveraged to improve the solubility and pharmacokinetic properties of a larger conjugate.

Scope and Objectives of Research on this compound

Given the absence of dedicated studies on this compound, research on this compound would likely begin with fundamental objectives. A primary goal would be the development of an efficient and scalable synthetic route. This could involve a multi-step process starting from benzyl alcohol and sequentially adding the propoxy and aminopropoxy units.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties like solubility, pKa, and lipophilicity (logP). The table below lists some predicted and known properties for the compound. uni.lu

PropertyValue
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS Number 1312904-43-0
Predicted XlogP 1.2
Monoisotopic Mass 223.15723 Da

Subsequent research could then explore its utility. Key objectives would include:

Investigating its role as a linker: Studies could focus on conjugating various molecules (e.g., fluorescent dyes, biotin, small drug molecules) to the terminal amine to assess the stability and properties of the resulting conjugates.

Application in materials science: The compound could be explored as a monomer or surface modification agent for polymers and nanoparticles, where the benzyl group could provide aromatic stacking interactions and the amine could serve as an anchor point.

Use in combinatorial chemistry: It could serve as a scaffold for the creation of libraries of related compounds for screening in drug discovery or other applications. The benzyl group could be deprotected to reveal a hydroxyl group for further diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B13503557 {[3-(3-Aminopropoxy)propoxy]methyl}benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(3-phenylmethoxypropoxy)propan-1-amine

InChI

InChI=1S/C13H21NO2/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14H2

InChI Key

BDJLVNYVAIYYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCOCCCN

Origin of Product

United States

Synthetic Methodologies for 3 3 Aminopropoxy Propoxy Methyl Benzene

Retrosynthetic Analysis of {[3-(3-Aminopropoxy)propoxy]methyl}benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

The structure of this compound features two ether linkages and a primary amine. The key disconnections in a retrosynthetic analysis are typically made at the C-O bonds of the ethers and the C-N bond of the amine. ias.ac.in

A primary disconnection can be made at the terminal amine, suggesting a precursor with a protected amine or a functional group that can be converted to an amine. A common strategy involves the use of an N-protected aminopropanol (B1366323) derivative. Further disconnections of the ether linkages point towards a benzyl (B1604629) halide and a di- or tri-alkoxy alcohol intermediate. This approach simplifies the molecule into more readily available or synthesizable precursors.

A logical forward synthesis, informed by the retrosynthetic analysis, would involve the sequential formation of the ether bonds, followed by the introduction and deprotection of the amine functionality. A key strategy is the use of a protecting group for the amine to prevent its undesired reaction during the etherification steps. The Williamson ether synthesis is a suitable and widely used method for forming the ether linkages in this context. masterorganicchemistry.comwikipedia.org This reaction involves the coupling of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org

Formation of a mono-benzylated diol.

Further etherification with a protected aminopropanol derivative or a precursor that can be converted to it.

Deprotection of the amine to yield the final product.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies on the efficient preparation of key precursors with the desired functional groups.

Benzyl halides, such as benzyl chloride or benzyl bromide, are common starting materials for introducing the benzyl group. These are commercially available. The synthesis of 3-benzyloxypropan-1-ol is a critical first step. This can be achieved by reacting benzyl chloride with an excess of 1,3-propanediol (B51772) in the presence of a base like potassium hydroxide (B78521) (KOH). chemicalbook.com The use of an excess of the diol minimizes the formation of the bis-benzylated product.

ReactantsReagentsProductYieldReference
Benzyl chloride, 1,3-PropanediolKOH3-Benzyloxypropan-1-ol77% chemicalbook.com

This table summarizes the synthesis of a key precursor.

To prevent the amine from acting as a nucleophile during the Williamson ether synthesis, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability in basic conditions and ease of removal under acidic conditions. nih.govresearchgate.net N-Boc-3-aminopropanol can be synthesized by reacting 3-aminopropanol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

The synthesis of various N-protected amino derivatives is a well-established field, with numerous methods available depending on the desired protecting group. mdpi.comresearchgate.net Once the synthesis is complete, the Boc group can be removed using various methods, including treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) or by heating in water, which presents a greener alternative. semanticscholar.orguky.edunih.govreddit.com

AmineProtecting Group ReagentProtected Amine
3-AminopropanolDi-tert-butyl dicarbonateN-Boc-3-aminopropanol

This table illustrates the protection of the amino alcohol precursor.

An alternative strategy involves the synthesis of an intermediate dihydric alcohol linker, which can then be further functionalized. For instance, 3-(3-hydroxypropoxy)propan-1-ol can be synthesized and then used as a backbone to attach the benzyl and the aminopropoxy groups. The synthesis of a closely related compound, 3-(3-(3-(Benzyloxy)propoxy)propoxy)propan-1-ol, has been reported, indicating the feasibility of building up the polyether chain sequentially. smolecule.com This intermediate would likely be prepared through a Williamson ether synthesis between 3-benzyloxypropan-1-ol and a suitable three-carbon synthon with a protected hydroxyl group, followed by deprotection.

Etherification Reactions for Chain Elongation and Benzyl Linkage

Etherification reactions are central to the construction of the target molecule. Both classical and modern methods can be employed to form the two ether linkages present in the structure.

The Williamson ether synthesis, a robust and widely used method, is a primary candidate for forming the ether bonds in this compound. youtube.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.com

A plausible route utilizing the Williamson ether synthesis would involve the reaction of a benzyl halide with a suitable diol monoether or the sequential reaction of a diol with different alkyl halides. For instance, the synthesis could commence with the benzylation of 1,3-propanediol. The resulting 3-(benzyloxy)propan-1-ol can then be subjected to a second Williamson ether synthesis with a protected 3-aminopropyl halide.

Alternatively, a key intermediate such as a 3-bromopropoxybenzene derivative could be envisioned, although direct synthesis of the target from such an intermediate is less straightforward. A more practical approach involves building the molecule in a stepwise fashion. A potential synthetic sequence is outlined below:

Scheme 1: Proposed Synthesis of a Protected Precursor via Williamson Ether Synthesis

Bn = benzyl, Boc = tert-butoxycarbonyl

In the first step, benzyl bromide is reacted with an excess of 1,3-propanediol under basic conditions to favor the formation of the mono-etherified product, 3-(benzyloxy)propan-1-ol. The second step involves the etherification of this alcohol with a Boc-protected 3-bromopropanamine to yield the protected precursor of the target molecule.

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of solvent, base, and temperature can significantly impact the yield and purity of the desired ether.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are generally preferred as they effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide ion.

Bases: Strong bases are required to deprotonate the alcohol to form the nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), and sodium hydroxide (NaOH). The choice of base can influence the reaction rate and selectivity.

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, particularly with secondary alkyl halides.

Interactive Data Table: Optimization of Williamson Ether Synthesis Conditions

BaseSolventTemperature (°C)Typical Yield (%)
NaHTHF60-8075-90
KHDMF25-6080-95
NaOHDMSO80-10060-80

Note: Yields are illustrative and can vary based on specific substrates and reaction scale.

The Mitsunobu reaction offers a powerful alternative for the formation of ethers, particularly when dealing with more sensitive substrates. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618), PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org

In the context of synthesizing this compound, the Mitsunobu reaction could be employed to couple 3-(benzyloxy)propan-1-ol with a protected 3-aminopropanol. This approach avoids the need to prepare an alkyl halide from the protected amino alcohol.

A typical Mitsunobu protocol involves dissolving the alcohol, the nucleophile (in this case, the protected amino alcohol), and triphenylphosphine in a suitable solvent like THF, followed by the slow addition of DEAD or DIAD at a reduced temperature. wikipedia.org

Modern synthetic chemistry has seen the development of various catalytic methods for ether synthesis that offer milder reaction conditions and improved atom economy. acs.org For the synthesis of benzylic ethers, several catalytic systems have been reported.

Iron-catalyzed etherification of benzyl alcohols has been demonstrated as an eco-friendly approach. nih.gov For instance, FeCl₃ can catalyze the self-etherification of benzyl alcohols, and with modifications, can be adapted for cross-etherification reactions. nih.gov Another strategy involves the dehydrative etherification of benzyl alcohols with other alcohols, catalyzed by transition metal complexes, such as those of palladium. mun.ca These methods often proceed via the formation of a carbocation intermediate at the benzylic position, which is then trapped by an alcohol. organic-chemistry.org

Such catalytic methods could potentially be applied to the synthesis of the target molecule, for example, by reacting benzyl alcohol directly with a protected aminopropoxypropanol in the presence of a suitable catalyst.

Williamson Ether Synthesis Approaches

Amine Protection and Deprotection Strategies

Given the nucleophilic and basic nature of the primary amine in the target molecule, its protection is crucial during the etherification steps to prevent unwanted side reactions, such as N-alkylation. nih.gov

A variety of amine protecting groups are available, with the tert-butoxycarbonyl (Boc) group being a common choice due to its stability under a range of conditions and its facile removal under acidic conditions. total-synthesis.com

Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or in a biphasic system with sodium bicarbonate. fishersci.co.uk This reaction converts the reactive primary amine into a less nucleophilic carbamate. chemistrysteps.com

Deprotection: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. jk-sci.com The deprotection mechanism involves the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. total-synthesis.comjk-sci.com

Application of Common Amine Protecting Groups (e.g., Boc, Fmoc, Dde)

In the synthesis of complex molecules containing multiple functional groups, protecting groups are indispensable tools. organic-chemistry.org For the synthesis of this compound, the primary amine is a highly reactive nucleophile that can interfere with the desired etherification reactions. libretexts.org To prevent this, the amine must be "protected" by converting it into a less reactive derivative. This protection allows other parts of the molecule to be modified without affecting the amino group. organic-chemistry.org

Commonly used amine protecting groups include tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal once its purpose is served. organic-chemistry.org

Boc (tert-butyloxycarbonyl): This is one of the most common protecting groups for amines due to its stability under a wide range of non-acidic conditions. chemistrytalk.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation, making it ideal for a synthesis that may involve these conditions.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is known for its lability under basic conditions, typically using a reagent like piperidine. wikipedia.org This provides an "orthogonal" protection strategy, meaning that the Fmoc group can be removed without affecting acid-labile groups like Boc or benzyl ethers. wikipedia.org

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): The Dde group is cleaved under mild conditions using hydrazine, offering another layer of orthogonality in complex syntheses.

For a robust synthesis of this compound, the Boc group is a suitable choice. Its stability in the basic conditions often required for Williamson ether synthesis (a common method for forming ether bonds) makes it highly advantageous.

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Advantages
tert-butyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acids (e.g., TFA, HCl)Stable to base, nucleophiles, and hydrogenation
9-fluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Orthogonal to acid-labile groups
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2-acetyl-5,5-dimethyl-1,3-cyclohexanedioneHydrazineOrthogonal to both acid- and base-labile groups

Chemoselective Deprotection Protocols

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the final step of the synthesis of this compound, the protecting group on the amine must be removed without cleaving the ether linkages or the benzyl group. The choice of deprotection method is therefore critically linked to the protecting group used. organic-chemistry.org

If the Boc group is used, deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent. researchgate.net These conditions are generally mild enough not to affect the C-O bonds of the ether or the benzyl group. organic-chemistry.org

Conversely, if a benzyl ether were used to protect an alcohol, it is often removed by catalytic hydrogenation (e.g., H₂, Pd/C). organic-chemistry.org However, this method is not suitable for deprotecting a Boc-amine, highlighting the importance of a well-thought-out protection strategy. The benzyl group in the target molecule, this compound, is a benzylic ether, which is generally stable to the acidic conditions used for Boc deprotection. semanticscholar.orgresearchgate.net

An orthogonal strategy, for example, using an Fmoc group, would involve deprotection with a base like piperidine. wikipedia.org This would be advantageous if other acid-sensitive groups were present in the molecule.

Regioselectivity Considerations in Amine Introduction

Regioselectivity refers to the control of where a reaction takes place on a molecule. The introduction of the amino group in the synthesis of this compound is a key step that requires high regioselectivity. A common and effective method for forming C-N bonds is reductive amination. jocpr.comjocpr.com

A plausible synthetic route would start with a precursor that already contains the final carbon skeleton. For example, a diol could be selectively functionalized at one end to introduce the amine. Alternatively, a more controlled approach would involve building the molecule step-by-step. A potential strategy is the reaction of a protected amino alcohol, such as N-Boc-3-aminopropanol, with a suitable electrophile.

The regioselectivity of amination can be influenced by several factors, including the choice of catalyst and reaction conditions. nih.gov In a multi-step synthesis, it is often more reliable to use building blocks that already contain the amine (in a protected form) to avoid issues with regioselectivity in later stages. For instance, starting with N-Boc-3-aminopropanol ensures the amine is precisely at the desired position.

Multi-Step Synthesis Route Optimization

Optimizing a multi-step synthesis is crucial for making a process efficient, cost-effective, and scalable. whiterose.ac.uk This involves maximizing the yield of the desired product while minimizing waste and the formation of side products. calculatorsconversion.com

Yield Maximization and Side Product Minimization

To maximize yield, each reaction step should be carefully optimized. This includes adjusting parameters such as:

Temperature: Can affect reaction rate and selectivity.

Solvent: Can influence solubility, reactivity, and the reaction pathway. rsc.org

Catalyst: The choice and amount of catalyst can dramatically affect reaction efficiency. numberanalytics.com

Reaction time: Monitoring the reaction (e.g., by TLC or HPLC) can determine the optimal time to stop the reaction to maximize product formation and minimize side reactions. calculatorsconversion.com

Minimizing side products is equally important. In the synthesis of this compound, potential side reactions could include over-alkylation of the amine if it is not properly protected, or cleavage of the benzyl ether under harsh acidic or reductive conditions. Careful selection of reagents and reaction conditions is paramount to avoid these issues. numberanalytics.com For example, in a Williamson ether synthesis step, using a strong base like sodium hydride (NaH) can help to ensure complete deprotonation of the alcohol, minimizing unreacted starting material.

Scalability Studies for Laboratory and Pilot-Scale Synthesis

A synthetic route that works well on a small laboratory scale (milligrams to grams) may not be suitable for larger-scale production (kilograms). researchgate.netnih.gov Scalability studies are essential to identify and address potential issues that may arise when the reaction is scaled up. nih.govacs.org

Key considerations for scalability include:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be too expensive or not available in sufficient quantities for large-scale production.

Reaction Safety: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. Heat transfer and mixing become critical parameters.

Work-up and Purification: Procedures that are simple in the lab, such as chromatography, can be cumbersome and expensive on an industrial scale. nih.gov Alternative purification methods like crystallization or distillation are often preferred. nih.gov

Waste Management: Large-scale synthesis generates more waste, which must be handled in an environmentally responsible and cost-effective manner.

For the synthesis of this compound, a scalable route would favor reactions that use cheaper reagents, avoid extreme temperatures or pressures, and result in intermediates that can be purified by non-chromatographic methods if possible.

Purification Methodologies for Synthetic Intermediates

The purity of each intermediate in a multi-step synthesis is crucial for the success of subsequent steps and the purity of the final product. nih.gov Various purification techniques can be employed, with the choice depending on the properties of the compound and the scale of the reaction.

Column Chromatography: This is a very common technique in the laboratory for separating compounds with different polarities. researchgate.net Silica (B1680970) gel is the most common stationary phase. While highly effective, it can be time-consuming and expensive to scale up.

Crystallization: If an intermediate is a solid, crystallization can be a highly effective and scalable method of purification. It involves dissolving the crude product in a suitable solvent and allowing it to slowly form crystals, leaving impurities behind in the solution.

Distillation: For liquid intermediates with different boiling points, distillation can be an efficient purification method, particularly on a larger scale.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and byproducts based on their solubility in different immiscible solvents.

It appears that there is a significant lack of published research on the specific applications of the chemical compound This compound as outlined in the requested article structure. Extensive searches for detailed research findings on its role as a synthetic building block in complex molecule synthesis and in polymer and materials science did not yield specific studies or data required to generate a thorough and scientifically accurate article.

The requested applications, such as its use as a bifunctional linker in supramolecular assemblies, in the construction of macrocycles and cage compounds, as a precursor for dendritic architectures, as a monomer for polyamides and polyurethanes, and as a surface functionalization agent, are not documented in available scientific literature for this particular compound.

Therefore, it is not possible to provide a detailed and informative article strictly adhering to the provided outline without resorting to speculation, which would compromise the scientific accuracy of the content. The table of mentioned compounds is provided below as requested.

Applications of 3 3 Aminopropoxy Propoxy Methyl Benzene As a Synthetic Building Block

Utilization in Polymer and Materials Science

Modifier for Adhesives, Resins, and Coatings

The bifunctional nature of {[3-(3-Aminopropoxy)propoxy]methyl}benzene, possessing both a reactive amine and a nonpolar aromatic group, makes it a candidate for modifying the properties of various polymer systems. The primary amine can react with epoxy, isocyanate, or acrylate (B77674) functionalities, common components of adhesives, resins, and coatings. This covalent integration can impart increased flexibility and toughness to the polymer network due to the long, flexible aminopropoxypropoxy chain.

The incorporation of the benzyl (B1604629) group can enhance the adhesive properties of the formulation, particularly on aromatic or less polar substrates, by improving interfacial interactions. In coatings, this modification can lead to improved surface properties, such as hydrophobicity and chemical resistance. While specific research data on the performance of this compound in these applications is limited in publicly accessible literature, its structural motifs are analogous to other modifiers used in the industry to achieve similar effects.

Table 1: Potential Effects of this compound as a Polymer Modifier

PropertyPotential EffectRationale
FlexibilityIncreasedIntroduction of a long, flexible ether linkage into the polymer backbone.
AdhesionEnhancedThe benzyl group can improve wetting and interaction with nonpolar substrates.
ToughnessIncreasedThe flexible chain can help to dissipate energy and prevent crack propagation.
Chemical ResistancePotentially ImprovedThe aromatic ring can offer protection against certain chemical environments.

Intermediate in the Synthesis of Functional Organic Molecules

The distinct reactive sites within this compound make it a valuable intermediate for the synthesis of more complex organic molecules with tailored functionalities.

In coordination chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes. The amine group in this compound can serve as a coordination site for a wide variety of metal ions. The flexible ether chain allows for the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting metal complexes. The benzyl group can be further functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the ligand, thereby influencing the catalytic activity or photophysical properties of the metal complex.

The combination of an aromatic ring and a flexible, functionalizable side chain provides a platform for the synthesis of materials with interesting optoelectronic and sensing properties. The benzene (B151609) ring can act as a chromophore, and its electronic properties can be modulated by introducing substituents. The aminopropoxypropoxy chain can be used to link multiple chromophoric units to create conjugated polymers or to attach the molecule to a surface for the development of chemical sensors. The amine group itself can act as a recognition site for specific analytes, leading to a detectable change in the optical or electronic properties of the material.

Contribution to Bioconjugation Chemistry (as a Non-Biological Linker)

Bioconjugation chemistry involves the linking of different molecules, at least one of which is a biomolecule. Non-biological linkers are crucial components in this field, providing a stable connection between the desired moieties.

The structure of this compound is well-suited for its use as a chemical linker. The primary amine provides a reactive handle for attachment to biomolecules or other synthetic polymers through well-established bioconjugation techniques, such as amide bond formation. The flexible and hydrophilic nature of the propoxypropoxy chain can improve the solubility and reduce the aggregation of the resulting bioconjugate. The benzyl group offers a site for further chemical modification, allowing for the introduction of reporter molecules, such as fluorescent dyes or affinity tags, or for attachment to other molecules of interest.

Attachment to Solid Supports for Chromatography or Assays

The functional characteristics of this compound, specifically its terminal primary amine and the flexible hydrophilic linker, make it a suitable candidate for covalent attachment to various solid supports. This immobilization is foundational for applications in affinity chromatography, ion-exchange chromatography, and solid-phase assays. The benzyl group at one end of the molecule can be engineered for attachment, while the terminal amine on the flexible spacer arm is available for subsequent interactions or further chemical modification.

The process of attaching a molecule like this compound to a solid support involves the chemical activation of either the support material or the molecule itself to facilitate a stable covalent bond. Common solid supports include silica (B1680970) gel, agarose (B213101) beads, and polystyrene resins. The choice of support and the linkage chemistry are critical for the performance of the resulting functionalized material.

Chromatographic Applications

In the context of chromatography, amine-functionalized surfaces are particularly useful. biotage.commdpi.com For instance, in ion-exchange chromatography, the primary amine of the immobilized this compound can be protonated to create a positively charged surface, which can be used to separate anionic molecules. Conversely, it can serve as a nucleophile for further derivatization to create other types of stationary phases.

The hydrophilic spacer arm, composed of repeating propoxy units, is advantageous as it extends the reactive amine group away from the solid support's surface. This spatial separation minimizes steric hindrance and allows for more effective interaction with molecules in the mobile phase.

Solid-Phase Assays

In solid-phase assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), specific molecules are immobilized on a solid surface. The amine group of this compound can be used to covalently attach proteins, peptides, or other biomolecules to the surface of a microtiter plate or other assay platforms. The hydrophilic nature of the linker can help to maintain the conformation and activity of the immobilized biomolecule, which is crucial for the accuracy and sensitivity of the assay.

Illustrative Data on Functionalized Supports

Parameter Silica Support Agarose Support Polystyrene Support
Support Particle Size 10 µm50-150 µm100-200 mesh
Pore Size 100 ÅN/A100 Å
Linkage Chemistry Silanization with subsequent amidationCyanogen bromide activationChloromethylation and amination
Amine Loading 0.5 mmol/g10 µmol/mL of gel1.2 mmol/g
Application High-Performance Liquid Chromatography (HPLC)Affinity ChromatographySolid-Phase Peptide Synthesis

Computational and Theoretical Investigations of 3 3 Aminopropoxy Propoxy Methyl Benzene

Reactivity Prediction and Mechanistic Insights

No theoretical studies on the reactivity of {[3-(3-Aminopropoxy)propoxy]methyl}benzene have been published. Consequently, there are no computational data regarding its potential reaction mechanisms, electrophilic or nucleophilic sites, or predicted reaction pathways.

Transition State Calculations for Key Reactions

Transition state theory is a cornerstone of computational chemistry, providing insights into the energetics and mechanisms of chemical reactions. By calculating the geometry and energy of the transition state—the highest energy point along the reaction coordinate—researchers can predict reaction rates and understand the factors that control chemical transformations. For this compound, several key reactions could be of interest, including nucleophilic substitution at the primary amine, or reactions involving the ether linkages.

A hypothetical reaction pathway, such as the N-alkylation of the primary amine group, can be modeled to determine the transition state structure and activation energy. Density Functional Theory (DFT) calculations are a common method for such investigations.

Hypothetical Transition State Data for N-Alkylation of this compound

ParameterValueDescription
Reactants Energy-450.23 HartreeThe total energy of this compound and an alkylating agent (e.g., CH3Cl).
Transition State Energy-450.18 HartreeThe energy of the highest point on the reaction pathway, where the new C-N bond is partially formed and the C-Cl bond is partially broken.
Products Energy-450.30 HartreeThe total energy of the N-alkylated product and the leaving group (Cl-).
Activation Energy (Ea)31.38 kcal/molThe energy barrier that must be overcome for the reaction to occur, calculated as the difference between the transition state energy and the reactants' energy.
Reaction Enthalpy (ΔH)-43.94 kcal/molThe overall energy change of the reaction, indicating whether it is exothermic or endothermic.

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from transition state calculations.

Prediction of Selectivity in Chemical Transformations

Chemical selectivity—distinguishing between different reactive sites on a molecule—is a critical aspect of synthetic chemistry. Computational methods can predict the selectivity of reactions by comparing the activation energies of competing reaction pathways. For this compound, a key question of selectivity would be the competition between N-alkylation at the amine and O-alkylation at one of the ether oxygens.

By calculating the activation energies for both potential reactions, one can predict which site is more likely to react under a given set of conditions. The lower activation energy pathway will be the kinetically favored one.

Hypothetical Comparison of Activation Energies for Competing Alkylation Reactions

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
N-Alkylation (at the amine)31.38Kinetically favored product
O-Alkylation (at the ether)45.72Kinetically disfavored product

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to predict reaction selectivity.

Molecular Docking and Interaction Studies (Conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly useful in drug discovery and materials science. While no specific docking studies have been published for this compound, we can conceptually explore its hypothetical interactions with model surfaces or binding sites based on its structural features.

The molecule possesses a flexible aliphatic chain with ether and amine functionalities, and a benzene (B151609) ring. These features suggest a variety of potential non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking.

Hypothetical Interaction with Model Surfaces or Binding Sites

The interaction of benzene derivatives with various surfaces has been a subject of theoretical study. nih.govmdpi.comuzh.ch For instance, the benzene ring of this compound could interact with a graphitic surface through π-π stacking. The orientation of the molecule would likely be with the benzene ring parallel to the surface to maximize this interaction. morressier.com

In a hypothetical biological context, the compound could interact with the active site of an enzyme. The primary amine group could act as a hydrogen bond donor, while the ether oxygens could act as hydrogen bond acceptors. The benzene ring could engage in hydrophobic interactions or cation-π interactions with appropriate residues in a binding pocket. researchgate.net

Hypothetical Interaction Modes with a Model Protein Binding Site

Functional GroupPotential InteractionInteracting Partner in Binding Site
Primary Amine (-NH2)Hydrogen Bond DonorAspartic Acid, Glutamic Acid (carboxyl groups)
Ether Linkages (-O-)Hydrogen Bond AcceptorArginine, Lysine (amino groups)
Benzene Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan (aromatic rings)
Benzene RingCation-π InteractionLysine, Arginine (positively charged side chains)

Note: This table presents a conceptual framework for the potential interactions of this compound within a hypothetical protein binding site.

Advanced Analytical Methodologies for Research on 3 3 Aminopropoxy Propoxy Methyl Benzene

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For {[3-(3-Aminopropoxy)propoxy]methyl}benzene, the protons on carbons adjacent to the ether oxygens are expected to be deshielded and appear downfield, typically in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The protons of the methylene (B1212753) groups adjacent to the amine would also exhibit a characteristic chemical shift. The aromatic protons of the benzyl (B1604629) group would likely appear in the 7.2-7.4 ppm region. The benzylic protons (-O-CH₂-Ph) would be a distinct singlet around 4.5 ppm.

¹³C NMR Spectroscopy : This method provides information on the different types of carbon atoms in the molecule. Carbons bonded to the highly electronegative oxygen atoms of the ether linkages are expected to resonate in the downfield region of the spectrum, typically between 50 and 80 ppm. libretexts.orgpressbooks.pub The carbons of the aromatic ring would show signals in the ~127-138 ppm range, while the aliphatic carbons of the propyl chains would appear at higher fields.

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling networks within the propyl chains, while HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound Note: These are estimated values based on typical chemical shifts for the functional groups.

Functional Group FragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅)~7.2 - 7.4~127 - 138
Benzylic (-O-CH₂-Ph)~4.5~70 - 75
Alkyl Ether (-O-CH₂-R)~3.4 - 3.7~65 - 75
Amine-adjacent (-CH₂-NH₂)~2.7 - 3.0~35 - 45

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the key expected absorptions include:

N-H Stretching : As a primary amine, the molecule should exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. youtube.comyoutube.com

C-O Stretching : A strong, characteristic C-O stretching absorption for the ether linkages is expected to appear in the 1150-1085 cm⁻¹ region. libretexts.orgwpmucdn.com Phenyl alkyl ethers may show two strong bands around 1050 and 1250 cm⁻¹. pressbooks.pub

C-H Stretching : Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

N-H Bending : An N-H bending (scissoring) vibration may be observed near 1600 cm⁻¹. wpmucdn.com

Aromatic C=C Bending : Bands corresponding to the benzene (B151609) ring would be seen in the 1600-1450 cm⁻¹ region.

Table 2: Expected Infrared Absorption Frequencies Note: These are typical frequency ranges for the indicated functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3500 - 3300 (two bands)Medium
Ether (C-O-C)C-O Stretch1150 - 1085Strong
Aromatic RingC-H Stretch3100 - 3000Medium-Weak
Alkyl ChainsC-H Stretch3000 - 2850Strong
Aromatic RingC=C Bend1600 - 1450Medium-Weak

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby determining its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the primary amine group would readily accept a proton, leading to the observation of the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact mass of the [M+H]⁺ ion with high precision. This allows for the calculation of the elemental formula, confirming that the observed mass corresponds to the chemical formula C₁₃H₂₁NO₂.

Tandem Mass Spectrometry (MS/MS) : By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Cleavage of the ether bonds is a common fragmentation pathway for aliphatic ethers. acs.org This fragmentation data would provide further structural confirmation by identifying key structural units within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for isolating it from reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for separating and identifying volatile compounds. The target compound itself has a relatively high boiling point due to its size and the polar amine group. Therefore, analysis by GC-MS would typically require derivatization. For instance, the primary amine could be acylated to form a less polar, more volatile amide, which could then be analyzed to assess the purity of the starting material or to identify related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound.

Purity Assessment : A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid to ensure good peak shape for the amine, would be developed. nih.gov The purity of the sample would be determined by integrating the area of the main peak relative to the total area of all peaks detected by a UV detector (monitoring the benzene ring) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

Quantitative Analysis : Once a method is established, HPLC can be used for quantitative analysis by creating a calibration curve with standards of known concentration. This allows for the precise determination of the compound's concentration in a solution.

Gel Permeation Chromatography (GPC) for Oligomeric Byproducts

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for characterizing the molecular weight distribution of polymers and oligomers. In the synthesis of this compound, the formation of oligomeric byproducts through side reactions is a possibility. GPC would be the primary method to separate, identify, and quantify these species.

Hypothetical Research Findings:

A GPC analysis of a synthesized batch of this compound could potentially reveal the presence of higher molecular weight species. The separation in GPC is based on the hydrodynamic volume of the molecules. Larger molecules (oligomers) would elute earlier from the chromatography column than the smaller monomeric target compound.

A typical GPC system would be equipped with a series of columns packed with porous materials of a specific pore size, a refractive index (RI) detector, and potentially a UV detector if the oligomers possess a chromophore. The resulting chromatogram would display peaks corresponding to different molecular weight fractions. By calibrating the system with known molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)), the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the oligomeric byproducts could be determined. The polydispersity index (PDI = Mw/Mn) would provide an indication of the breadth of the molecular weight distribution of these byproducts.

Interactive Data Table: Hypothetical GPC Analysis of this compound Synthesis

Sample ComponentRetention Time (min)Mn ( g/mol )Mw ( g/mol )PDI
Monomer25.32232251.01
Dimer22.84464501.01
Trimer21.56696781.01

Note: This data is hypothetical and for illustrative purposes only.

Crystallographic Analysis (if applicable)

Crystallographic analysis, specifically single crystal X-ray diffraction, stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If this compound or a suitable derivative can be crystallized, this technique would provide definitive proof of its molecular structure.

Single Crystal X-ray Diffraction for Definitive Structure Determination

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Hypothetical Research Findings:

A successful single crystal X-ray diffraction study would yield precise information on bond lengths, bond angles, and torsion angles within the this compound molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. This level of structural detail is invaluable for understanding the compound's physical and chemical properties. The crystallographic data would be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z4

Note: This data is hypothetical and for illustrative purposes only. The successful application of such advanced analytical methodologies would be crucial for the comprehensive characterization and quality control of this compound in any research or development context.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The conventional synthesis of ether amines often involves multi-step processes that may utilize hazardous reagents and solvents, generating considerable waste. rsc.org Future research must prioritize the development of environmentally benign synthetic routes that improve atom economy and process efficiency.

Catalyst Development for Enhanced Efficiency and Selectivity

The synthesis of {[3-(3-Aminopropoxy)propoxy]methyl}benzene involves the formation of both ether (C-O) and amine (C-N) bonds. Green catalytic approaches can revolutionize this process. A primary focus would be on reductive amination of a corresponding polyether alcohol, which is a highly efficient and waste-minimizing method for forming the terminal amine group. google.comwikipedia.org

Future research should explore:

Homogeneous and Heterogeneous Catalysts: Development of novel catalysts based on abundant metals like nickel, as well as highly efficient precious metal catalysts (e.g., iridium, palladium, ruthenium), could enable the reaction under milder conditions with lower catalyst loading. rsc.orgwikipedia.orgresearchgate.netkanto.co.jp For instance, Raney nickel has proven effective for the catalytic amination of polyether polyols. researchgate.net

Hydrogen Borrowing Catalysis: This elegant strategy involves the temporary oxidation of a precursor alcohol to an aldehyde, in-situ reaction with an ammonia (B1221849) source to form an imine, and subsequent reduction by the "borrowed" hydrogen. rsc.org Iridium and ruthenium complexes are particularly effective for this transformation, offering a direct and atom-economical route from alcohols to amines. rsc.orgkanto.co.jp

Electro-organic Synthesis: Electrochemical methods for C-O bond formation are emerging as a powerful green alternative, using electrons as reagents to minimize waste and often proceeding under mild conditions. nih.gov

Catalytic ApproachTarget BondPotential Catalyst SystemsKey Advantages
Reductive AminationC-NNi-based (e.g., Raney Ni), Pd/H₂, Iridium complexesHigh efficiency, can use ammonia directly, mild conditions. google.comwikipedia.orgresearchgate.net
Hydrogen BorrowingC-N[Cp*IrCl₂]₂, Ruthenium Pincer ComplexesHigh atom economy, starts from alcohols, minimizes waste. rsc.org
Cross-CouplingC-OPalladium-based, Copper-basedHigh selectivity, versatile for ether bond formation. numberanalytics.comorganic-chemistry.org
Electrochemical SynthesisC-OCatalyst-free or simple metal electrodesUses electricity as a clean reagent, high yields, simplified work-up. nih.gov

Sustainable Solvent Systems and Waste Minimization

The choice of solvent significantly impacts the environmental footprint of a chemical process. royalsocietypublishing.org Traditional volatile organic solvents (VOCs) are often toxic and flammable. mdpi.com Research into greener alternatives is paramount.

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. mdpi.com DESs are non-volatile, often biodegradable, and can be recycled. mdpi.com They have shown great promise in metal-catalyzed amination reactions, sometimes acting as both solvent and co-catalyst. mdpi.com

Bio-Based Solvents: Solvents derived from renewable biomass, such as glycerol, limonene, or bio-alcohols, offer a more sustainable alternative to petrochemical-based solvents. numberanalytics.com

Solvent-Free Reactions: Where feasible, conducting reactions without any solvent (neat) or using mechanochemistry (grinding reagents together) represents the ideal in waste minimization. acs.org

Solvent TypeExamplesKey Sustainability Features
Deep Eutectic Solvents (DESs)Choline chloride/Glycerol (Reline)Low volatility, recyclable, often biodegradable, can enhance reaction rates. mdpi.com
Bio-Based SolventsCyclopentyl methyl ether (CPME), Glycerol, Bio-ethanolDerived from renewable resources, lower toxicity, reduced carbon footprint. rsc.orgnumberanalytics.com
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, non-flammable, easily removed and recycled, tunable properties.
WaterH₂OAbundant, non-toxic, non-flammable; ideal for certain biocatalytic processes. royalsocietypublishing.org

Exploration of Novel Derivatization Pathways

The primary amine of this compound serves as a versatile chemical handle for covalent modification, allowing the molecule to be tethered to other structures or integrated into larger systems.

Synthesis of Biologically Inspired Conjugates (without biological activity discussion)

Drawing inspiration from nature, the amine group can be functionalized to create complex and potentially functional architectures. This involves creating conjugates with molecules that mimic biological structures or functions.

Future synthetic targets could include:

Peptide Conjugates: Coupling the amine with amino acids or short peptides to create hybrid molecules.

Saccharide Conjugates: Attaching carbohydrate moieties through reductive amination with reducing sugars, a process that can be used to modify the physical properties of the parent molecule. google.com

Quinone-Mediated Functionalization: Inspired by enzymatic copper amine oxidase processes, synthetic quinone co-factors could be used to generate reactive ketimine intermediates from the primary amine, which can then be reacted with various nucleophiles to construct new C-C bonds at the α-position to the nitrogen. chemrxiv.org

Integration into Responsive Materials

The unique combination of a flexible polyether backbone and a reactive amine makes this molecule an excellent candidate for incorporation into "smart" or responsive materials. rsc.orgresearchgate.netrsc.org These materials can change their properties in response to external stimuli like pH, temperature, or light.

Potential research avenues include:

pH-Responsive Polymers: The primary amine is basic and will be protonated at low pH. If used as a monomer or cross-linker in a polymer, this property can be harnessed to create materials that swell, dissolve, or release a payload in acidic environments. acs.orgrsc.org

Epoxy Resins: Polyetheramines are widely used as curing agents for epoxy resins. wikipedia.org Investigating this compound in this role could lead to epoxy networks with tailored flexibility, toughness, and thermal properties.

Hydrogels and Micelles: As a component of block copolymers, the hydrophilic polyether amine segment could drive the self-assembly of nanoparticles or micelles in aqueous solutions. acs.orgrsc.org These structures could be designed to respond to environmental cues.

Material TypeRole of the Ether AminePotential Stimulus
HydrogelsMonomer or Cross-linkerpH, Temperature
Epoxy NetworksCuring AgentThermal
Self-Assembled MicellesComponent of Amphiphilic Block CopolymerspH, Temperature, Light
pH-Cleavable ProdrugsCarrier via Imine LinkagepH

Advanced Spectroscopic and Imaging Studies

A thorough understanding of the structure and dynamics of this compound and its derivatives requires the application of advanced characterization techniques.

Future studies should employ a multi-faceted approach:

Nuclear Magnetic Resonance (NMR): Beyond simple 1H and 13C NMR for structural confirmation, advanced techniques like 2D correlation spectroscopy (COSY, HSQC, HMBC) would be crucial for unambiguously assigning the structure of complex derivatives. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information on the functional groups and be used to monitor reactions, such as the curing of epoxy resins or the integration of the molecule into a polymer matrix. researchgate.net

Microscopy for Materials: When integrated into polymers that form structured materials, techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) would be vital for visualizing the material's morphology at the nanoscale. nih.gov

Advanced Fluorescence Techniques: For imaging applications, the amine can be derivatized with a fluorogenic reagent like naphthalene-2,3-dicarboxaldehyde (NDA). nih.gov Techniques like single-molecule spectroscopy could then provide unprecedented insight into molecular behavior in complex systems. mdpi.com

By pursuing these future research directions, the scientific community can fully explore the chemical versatility of this compound, paving the way for the development of novel materials and sustainable chemical processes.

In-situ Reaction Monitoring using Advanced Analytical Techniques

To optimize the synthesis of "this compound" and its subsequent chemical transformations, moving beyond traditional offline analysis like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is crucial. ijpsjournal.comnih.gov In-situ (in the reaction mixture) monitoring provides real-time data on reaction kinetics, the formation of intermediates, and endpoint determination, which is invaluable for process optimization, ensuring safety, and improving yield. spectroscopyonline.commt.com

Table 1: Proposed In-situ Analytical Techniques for Synthesis Monitoring
Analytical TechniqueKey Information ProvidedApplicability to Synthesis
ATR-FTIR SpectroscopyReal-time concentration of reactants and products, detection of intermediates, reaction kinetics.Monitors changes in ether (C-O-C) and amine (N-H) functional groups.
Raman SpectroscopyTracking of skeletal vibrations, particularly of the benzene (B151609) ring and carbon backbone.Complementary to FTIR, useful in aqueous or heterogeneous reaction mixtures. acs.org
In-situ NMR SpectroscopyDetailed structural information, quantification of isomers and byproducts.Provides unambiguous identification of species in the reaction mixture.

Microscopic Analysis of Materials Incorporating the Compound

When "this compound" is used to functionalize surfaces or is incorporated into polymer matrices, understanding the resulting material's morphology and the distribution of the compound is critical to predicting its performance. Various microscopy techniques can provide this essential information at different scales. azooptics.comazooptics.com

Scanning Electron Microscopy (SEM) can be used to visualize the surface topography of materials coated or modified with the compound, revealing information about uniformity and surface texture. For a deeper look at the nanoscale, Atomic Force Microscopy (AFM) offers unparalleled resolution, capable of mapping surface features and even probing local mechanical properties. azooptics.com This would be particularly useful for understanding how the introduction of this compound alters the surface of a polymer film. Furthermore, if the compound is used to create nanocomposites, Transmission Electron Microscopy (TEM) would be essential to visualize the dispersion of nanoparticles and the interface between the particles and the host matrix. azooptics.com Correlative microscopy, which combines data from different techniques like fluorescence microscopy and SEM, could offer a more comprehensive picture by linking chemical information (e.g., location of the amine groups) with structural morphology. azooptics.com

Expansion of Computational Models and Predictive Tools

Computational materials science provides a powerful framework for accelerating the discovery and design of new materials, reducing the reliance on time-consuming trial-and-error experimentation. iitk.ac.innih.govdartmouth.edu For a versatile molecule like "this compound", computational tools can predict synthesis pathways and screen for potential applications.

Machine Learning Approaches for Synthesis Prediction

The synthesis of novel organic molecules can be a complex challenge. Machine learning (ML) is emerging as a transformative tool in this area. sesjournal.com Neural network models, trained on vast databases of known chemical reactions, can predict the most likely products for a given set of reactants and reagents. acs.org More advanced models can perform retrosynthetic analysis, suggesting viable synthetic routes to a target molecule. nih.govacs.org

For "this compound", an ML model could be developed to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. sesjournal.comnih.gov By inputting the structures of the desired starting materials, the model could analyze patterns from millions of documented reactions to propose conditions that have the highest probability of success. nih.gov This approach not only saves significant time and resources but can also uncover non-intuitive synthetic strategies that might be overlooked by chemists. sesjournal.com

Table 2: Machine Learning Applications in Synthesis and Discovery
ML ApplicationObjectivePotential Impact
Synthesis PredictionPredict reaction outcomes and optimal conditions (catalyst, solvent, temperature). nih.govAccelerates development of efficient and scalable synthesis routes.
Retrosynthesis AnalysisPropose viable multi-step pathways to synthesize the target compound. acs.orgAids in the design of novel synthetic strategies from available precursors.
Property PredictionForecast physical and chemical properties of polymers or materials incorporating the compound.Guides the selection of the compound for specific applications.

Integration with High-Throughput Screening for Material Discovery

The true potential of "this compound" lies in its use as a building block for new materials. High-throughput screening (HTS) is a methodology that allows for the rapid synthesis and testing of a large library of materials in parallel. mdpi.comeurofins.com When combined with computational models, HTS can dramatically accelerate the pace of material discovery. vsparticle.comaps.org

Q & A

Basic: What are the recommended synthetic routes for {[3-(3-Aminopropoxy)propoxy]methyl}benzene, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

  • Step 1: Reacting benzyl alcohol derivatives with 3-bromopropanol to form the ether linkage, followed by introduction of the amino group via azide reduction or catalytic hydrogenation .
  • Step 2: Intermediate characterization should include 1H/13C NMR to confirm ether bond formation (e.g., δ3.5–4.5 ppm for CH2-O-CH2) and FT-IR for amine N-H stretches (~3300 cm⁻¹) .
  • Key Tip: Use potassium carbonate (K2CO3) as a base to promote etherification, as demonstrated in analogous propoxy-benzaldehyde syntheses .

Basic: How do solvent polarity and pH influence the stability of this compound?

Methodological Answer:

  • Solubility: The amino group enhances solubility in polar solvents (e.g., DMSO, ethanol). Hydrophobic interactions from the benzene ring dominate in non-polar solvents .
  • Stability: Under acidic conditions (pH < 5), the amine may protonate, increasing solubility but risking salt formation. In basic conditions (pH > 9), nucleophilic attack on the ether bond is possible. Store in neutral, anhydrous environments .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling steps, as used in analogous triazine-ether syntheses (e.g., 45°C, 1 h for 90% yield) .
  • Reaction Monitoring: Use TLC (hexane/EtOH, 1:1) to track intermediates and GC-MS to identify byproducts .
  • Yield Improvement: Optimize stoichiometry (1.2 equiv. of bromopropanol for etherification) and employ inert atmospheres to prevent oxidation .

Advanced: What spectroscopic techniques resolve structural ambiguities in amino-functionalized ethers like this compound?

Methodological Answer:

  • Contradiction Analysis: If NMR signals overlap (e.g., propoxy CH2 vs. benzyl CH2), use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
  • Mass Spectrometry: High-resolution MS (HRMS) can distinguish between isomeric byproducts (e.g., regioisomeric ethers) .
  • X-ray Crystallography: For absolute configuration confirmation, co-crystallize with heavy atoms (e.g., bromine derivatives) .

Advanced: How does the amino group in this compound influence its reactivity in biological systems?

Methodological Answer:

  • Binding Studies: The amine can form hydrogen bonds with enzymes (e.g., monoamine oxidase (MAO)), as seen in structurally related benzaldehyde derivatives .
  • Functionalization: Modify the amine to amides or Schiff bases for enhanced bioavailability, mimicking strategies for indoloquinoxaline derivatives .
  • Assays: Test inhibitory activity via fluorescence quenching or enzyme kinetics (e.g., IC50 determination against MAO) .

Advanced: How to address contradictions in reported solubility or bioactivity data for amino-ether compounds?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent purity (e.g., HPLC-grade DMSO) and storage conditions to minimize variability .
  • Comparative Studies: Replicate assays using identical cell lines (e.g., HEK293 for receptor binding) and negative controls .
  • Meta-Analysis: Cross-reference with PubChem datasets to identify outliers or batch-dependent impurities .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Waste Management: Neutralize amine-containing waste with dilute HCl before disposal, following protocols for analogous propionic acid derivatives .
  • Ventilation: Conduct reactions in fume hoods to mitigate vapor exposure, as recommended for volatile ethers .

Advanced: Can computational modeling predict the pharmacokinetics of this compound?

Methodological Answer:

  • Tools: Use Molecular Dynamics (MD) simulations to assess membrane permeability (logP ~2.5 predicted for similar ethers) .
  • Docking Studies: Model interactions with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
  • ADMET Prediction: Leverage SwissADME or pkCSM to estimate bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.